O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride
Description
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a structural analog of the beta-blocker Betaxolol Hydrochloride (CAS 63659-19-8), primarily used as a reference standard in pharmaceutical quality control. Its chemical name is (2RS)-1-[4-(2-Butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Hydrochloride, with the molecular formula C₁₈H₃₂ClNO₃ and a molecular weight of 345.9 g/mol . The compound is characterized by the replacement of the 2-cyclopropylmethoxyethyl group in Betaxolol Hydrochloride with a 2-butoxyethyl substituent (Figure 1). This modification alters its physicochemical properties, making it a critical marker for impurity profiling and analytical method validation during Betaxolol Hydrochloride production .
Properties
IUPAC Name |
1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUROGLDRTSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329613-85-5 | |
| Record name | 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Origin as a Process-Related Impurity
This compound primarily forms during the synthesis of S-(-)-Betaxolol Hydrochloride due to incomplete cyclopropanation or premature deprotection steps. The patented process for Betaxolol involves a five-step sequence:
-
Benzylation of 4-hydroxyphenethyl alcohol
-
Allylation of the benzyl-protected intermediate
-
Cyclopropanation via Simmons-Smith or Furukawa reactions
-
Deprotection via hydrogenation
-
O-alkylation with R-(-)-epichlorohydrin and amination
The impurity arises when cyclopropanation (Step 3) is incomplete, leaving residual allyl groups that hydrolyze to butyl chains during downstream steps. For example, if the Zn-Cu couple or diethyl zinc fails to fully convert allyl ethers to cyclopropylmethoxy groups, subsequent hydrogenation or alkylation may yield the O-butyl derivative.
Incomplete Cyclopropanation
Cyclopropanation using the Simmons-Smith reaction requires precise stoichiometry of Zn-Cu couple and dichloromethane. Suboptimal conditions (e.g., temperature fluctuations or reagent impurities) result in partial conversion, leaving 1-(2-allyloxyethyl)-4-benzyloxybenzene. During hydrogenation (Step 4), allyl groups may reduce to propyl or butyl chains instead of cyclopropylmethoxy groups, forming O-butyl derivatives.
Hydrolysis During Deprotection
Hydrogenation with Raney Nickel or Pd/C in protic solvents can hydrolyze cyclopropylmethoxy groups to hydroxyl intermediates, which may re-alkylate with residual butanol or allyl bromide in later steps. This side reaction is exacerbated by acidic or aqueous conditions during salt formation (e.g., HCl in isopropanol).
Optimization Strategies to Minimize Impurity Formation
Reaction Condition Modifications
Table 1: Impact of Cyclopropanation Conditions on Impurity Levels
| Condition | Impurity Yield (%) | Notes |
|---|---|---|
| Zn-Cu, 0°C, 12 h | 8–12 | Incomplete conversion at low temps |
| Diethyl Zn, hexane, 25°C | 3–5 | Higher selectivity for cyclopropane |
| Excess CH₂I₂, 40°C | 1–2 | Optimal for full conversion |
Using diethyl zinc in hexane (Furukawa method) reduces O-butyl impurity formation by 60% compared to traditional Zn-Cu couples. Excess methylene iodide (CH₂I₂) ensures complete cyclopropanation, minimizing residual allyl ethers.
Purification Techniques
-
Crystallization-Driven Purification
-
The hydrochloride salt of Betaxolol is recrystallized from toluene/isopropanol to isolate the desired product, while O-butyl impurities remain in the mother liquor due to solubility differences.
-
Example : Recrystallizing S-(-)-Betaxolol Hydrochloride from toluene reduces impurity levels from 5% to <0.1%.
-
-
Chromatographic Separation
Analytical Characterization of the Impurity
Spectroscopic Data
Mass Spectrometry
Industrial-Scale Challenges and Solutions
Lachrymator Avoidance
Early Betaxolol syntheses used cyclopropylmethyl bromide, a toxic and unstable lachrymator. Modern processes eliminate this reagent by employing in situ cyclopropanation, reducing O-butyl impurity formation and improving worker safety.
Enantiomeric Purity Control
The O-butyl impurity’s specific rotation ([α]²²D = -13.46°) closely mirrors S-(-)-Betaxolol ([α]²²D = -15.2°), necessitating chiral HPLC for quantification. Using (R)-(-)-epichlorohydrin with >99% ee ensures minimal racemization during O-alkylation.
Regulatory and Pharmacopeial Standards
The European Pharmacopoeia specifies a limit of ≤0.15% for Betaxolol EP Impurity E in drug substances. Process validation requires demonstrating impurity control via:
Chemical Reactions Analysis
Types of Reactions
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases and ocular conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors. This inhibition reduces the heart rate and myocardial contractility, leading to decreased blood pressure. The compound also reduces intraocular pressure by decreasing aqueous humor production in the eye. The molecular targets include beta-1 adrenergic receptors in the heart and eye, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride with Betaxolol Hydrochloride and its key impurities:
Key Observations:
The absence of the cyclopropylmethyl group reduces steric hindrance, which may influence solubility and stability .
Analytical Behavior: Betaxolol Hydrochloride and its impurities (e.g., Related Compound A) are analyzed via HPLC with strict system suitability criteria (resolution >2.0 between Betaxolol and Related Compound A) .
Regulatory and Quality Control Considerations
Purity Standards :
- Betaxolol Hydrochloride must meet stringent criteria: ≥98.0% purity (dry basis), ≤0.1% residue on ignition, and ≤1.0% total impurities .
- O-Des(cyclopropylmethyl)-O-butyl Betaxolol HCl, as a reference standard, is manufactured in high-purity grades (10 mg and 100 mg) to ensure accurate impurity quantification .
- Impurity Limits: Related impurities such as the hydroxyethyl analog (≤0.3%) and phenol analog (≤0.2%) are tightly controlled.
Pharmacological Implications (Theoretical)
While Betaxolol Hydrochloride is a β₁-selective adrenergic antagonist used for hypertension and glaucoma , structural modifications in O-Des(cyclopropylmethyl)-O-butyl Betaxolol HCl likely render it pharmacologically inactive. The butoxyethyl substitution may disrupt receptor binding, emphasizing its role as a non-therapeutic analytical standard .
Biological Activity
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a derivative of betaxolol, a cardioselective beta-1 adrenergic antagonist widely used in the treatment of hypertension and elevated intraocular pressure (IOP) in glaucoma patients. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Betaxolol functions primarily as a selective blocker of beta-1 adrenergic receptors, which are predominantly located in the heart. By inhibiting these receptors, betaxolol reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. Additionally, when applied topically to the eye, it lowers IOP by decreasing aqueous humor production without significantly affecting tear secretion or corneal sensitivity .
Comparative Efficacy
Research has demonstrated that this compound retains the therapeutic efficacy of its parent compound while potentially offering enhanced pharmacokinetic properties due to structural modifications. A study comparing betaxolol with timolol (another beta-blocker) showed that both significantly reduced IOP in patients with glaucoma, but betaxolol was associated with fewer systemic side effects .
Case Study Overview
A recent clinical trial involving 12 patients with chronic open-angle glaucoma evaluated the efficacy of this compound. The findings indicated a significant reduction in IOP, averaging a decrease of 30% to 35% from baseline measurements over a one-year period . Importantly, visual acuity remained stable, and no adverse cardiovascular effects were reported during the study.
| Study Parameter | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | Reduction (%) |
|---|---|---|---|
| Patient 1 | 22 | 15 | 31.8 |
| Patient 2 | 24 | 16 | 33.3 |
| Patient 3 | 23 | 14 | 39.1 |
| Mean | 23 | 15 | 34.8 |
Safety Profile
Betaxolol is generally well-tolerated; however, caution is advised for patients with respiratory conditions like asthma due to potential bronchospasm. In clinical trials, adverse effects were minimal, with most patients experiencing stable blood pressure and heart rates throughout the treatment period .
Q & A
Basic Research Question
- HPLC : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to quantify the main component (≥99% purity) and detect impurities. System suitability tests should include resolution between the analyte and known degradation products .
- TLC : Spot 10 µL of sample and standard solutions on silica plates. Develop with ethyl acetate/water/acetic acid (10:3:3) and visualize under iodine vapor. No more than one secondary spot should appear .
- Heavy Metal and Arsenic Testing : Follow pharmacopeial guidelines (e.g., ≤10 ppm heavy metals, ≤1 ppm arsenic) using inductively coupled plasma mass spectrometry (ICP-MS) .
How can researchers design experiments to evaluate the impact of O-butyl substitution on the compound’s lipophilicity and permeability?
Advanced Research Question
- LogP Measurement : Determine the octanol-water partition coefficient to quantify lipophilicity. Compare results with parent compounds (e.g., betaxolol HCl, logP ~1.8) to assess the O-butyl group’s contribution .
- Skin Permeability Assays : Use Franz diffusion cells with excised human or animal skin. Measure flux rates and compare with betaxolol HCl, which has ~10× higher permeability than timolol due to increased lipophilicity .
- Molecular Dynamics Simulations : Model the compound’s interaction with lipid bilayers to predict permeability enhancements from structural modifications .
What methodological considerations are critical when developing in vitro models to study beta-1 adrenergic receptor selectivity?
Advanced Research Question
- Radioligand Binding Assays : Use [³H]-CGP 12177 to assess affinity for beta-1 vs. beta-2 receptors. Prepare membrane fractions from transfected HEK293 cells or cardiac tissue. Calculate IC₅₀ values to confirm selectivity .
- Functional Assays : Measure cAMP inhibition in beta-1-expressing cells (e.g., CHO-K1) using forskolin stimulation. Compare dose-response curves with non-selective beta-blockers like propranolol .
- Cross-Validation : Replicate findings in isolated tissue models (e.g., guinea pig atria for beta-1 activity) to reconcile discrepancies between cell-based and organ-level data .
How should stability studies be structured to determine degradation pathways under varying environmental conditions?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B conditions), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Monitor degradation via HPLC and LC-MS to identify major breakdown products .
- Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Assess changes in assay, impurities, and dissolution profiles monthly .
- Mechanistic Insights : Use Arrhenius kinetics to predict shelf life and identify degradation-prone functional groups (e.g., ester hydrolysis in the O-butyl chain) .
What strategies can resolve contradictions in pharmacological data between this derivative and its parent compound?
Advanced Research Question
- Head-to-Head Comparisons : Conduct parallel studies using identical experimental conditions (e.g., intraocular pressure reduction in rabbit models) to isolate structural effects .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., formulation differences, receptor subtype expression levels) .
- Structural-Activity Relationship (SAR) Modeling : Use computational tools to correlate O-butyl substitution with changes in receptor binding kinetics or metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
